
N,N,N-Trimethyldodecan-1-aminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyldodecan-1-aminium acetate: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound consists of a dodecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and an acetate ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Tertiary Amines: One common method involves the alkylation of tertiary amines with dodecyl halides. For example, dodecyl chloride can react with trimethylamine to form N,N,N-Trimethyldodecan-1-aminium chloride. This is then converted to the acetate form by ion exchange with sodium acetate.
Quaternization: Another method involves the quaternization of dodecylamine with methyl iodide, followed by ion exchange to replace the iodide ion with an acetate ion.
Industrial Production Methods: Industrial production typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N,N,N-Trimethyldodecan-1-aminium acetate can undergo nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, hydroxides, and other anions.
Solvents: Reactions are typically carried out in polar solvents such as water, ethanol, or methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: Used as surfactants in the preparation of emulsions and dispersions.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction mixture.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across biological membranes.
Industry:
Textile Industry: Used as an anti-static agent in the textile industry.
Cosmetics: Incorporated in shampoos and conditioners for its surfactant properties.
Mecanismo De Acción
Surfactant Properties: The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This makes it effective in emulsifying oils and dispersing particles.
Antimicrobial Action: The positively charged ammonium ion interacts with the negatively charged cell membranes of microbes, disrupting their structure and leading to cell lysis.
Comparación Con Compuestos Similares
Dodecyltrimethylammonium bromide: Similar structure but with a bromide ion instead of acetate.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) and chloride ion.
Tetradecyltrimethylammonium chloride: Tetradecyl chain and chloride ion.
Uniqueness:
Acetate Ion: The presence of the acetate ion can influence the solubility and reactivity of the compound compared to its bromide or chloride counterparts.
Chain Length: The dodecyl chain length provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Propiedades
Número CAS |
22214-02-4 |
|---|---|
Fórmula molecular |
C17H37NO2 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
dodecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
OIYJQMZNRJJLJX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



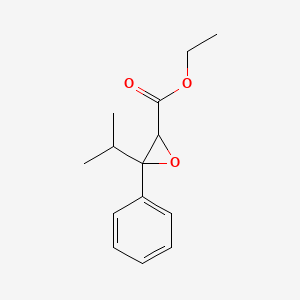
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
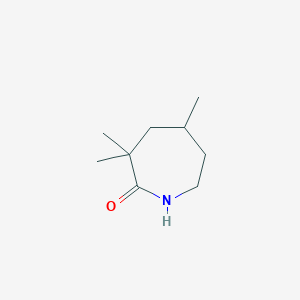

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
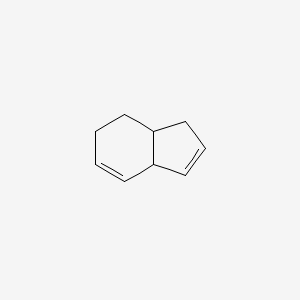
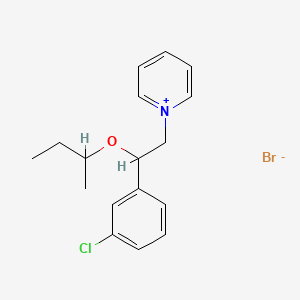

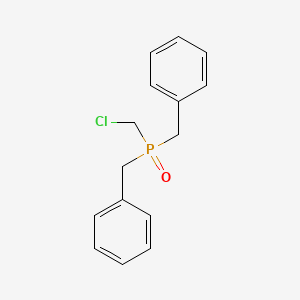


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)

